4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide
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Overview
Description
4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position, a fluoroethyl group at the nitrogen atom, and a methoxy group at the 3-position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the fluoroethyl and methoxy groups. One common method involves the bromination of 3-methoxybenzamide using bromine or a brominating agent under controlled conditions to obtain 4-bromo-3-methoxybenzamide. This intermediate is then reacted with 2-fluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of amine derivatives, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, fluoroethyl, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
- 4-bromo-2-fluoro-N-(2-fluoroethyl)benzamide
Uniqueness
4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the methoxy group at the 3-position can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-bromo-N-(2-fluoroethyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-9-6-7(2-3-8(9)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMTDCLTLXENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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